![molecular formula C15H24F4O4Si2 B12563792 Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane CAS No. 189500-56-9](/img/structure/B12563792.png)
Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane is a silicon-based compound characterized by the presence of ethoxy groups, fluorinated phenyl rings, and a trimethylsilyl group. This compound is notable for its unique chemical structure, which imparts specific reactivity and properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane typically involves the reaction of a fluorinated phenol derivative with a silicon-based reagent. One common method includes the use of 2,3,5,6-tetrafluoro-4-hydroxyphenyltrimethylsilane as a starting material, which is then reacted with triethoxysilane under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the silicon-oxygen bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane undergoes various types of chemical reactions, including:
Substitution Reactions: The ethoxy groups can be substituted with other nucleophiles, such as halides or alkoxides.
Hydrolysis: In the presence of water, the ethoxy groups can be hydrolyzed to form silanols.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, forming new carbon-silicon bonds.
Common Reagents and Conditions
Lewis Acids: Used as catalysts in substitution reactions.
Water or Alcohols: Employed in hydrolysis reactions.
Palladium Catalysts: Utilized in cross-coupling reactions.
Major Products Formed
Silanols: Formed through hydrolysis.
Substituted Silanes: Resulting from substitution reactions.
Coupled Products: Generated from cross-coupling reactions.
Applications De Recherche Scientifique
Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-carbon bonds.
Biology: Employed in the modification of biomolecules for improved stability and reactivity.
Medicine: Investigated for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, where its fluorinated and silicon-based structure imparts desirable properties.
Mécanisme D'action
The mechanism by which Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane exerts its effects involves the interaction of its silicon and fluorine atoms with various molecular targets. The ethoxy groups can undergo hydrolysis to form silanols, which can further react with other molecules. The fluorinated phenyl ring provides stability and reactivity, allowing the compound to participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triethoxy(2,3,5,6-tetrafluoro-4-methylphenyl)silane
- Triethoxy(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)silane
Uniqueness
Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane is unique due to the presence of both ethoxy and trimethylsilyl groups, which provide a combination of reactivity and stability not found in other similar compounds. The fluorinated phenyl ring further enhances its chemical properties, making it a versatile reagent in various applications.
Propriétés
Numéro CAS |
189500-56-9 |
|---|---|
Formule moléculaire |
C15H24F4O4Si2 |
Poids moléculaire |
400.51 g/mol |
Nom IUPAC |
triethoxy-(2,3,5,6-tetrafluoro-4-trimethylsilyloxyphenyl)silane |
InChI |
InChI=1S/C15H24F4O4Si2/c1-7-20-25(21-8-2,22-9-3)15-12(18)10(16)14(11(17)13(15)19)23-24(4,5)6/h7-9H2,1-6H3 |
Clé InChI |
OOHLXYHBRNSRAI-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C1=C(C(=C(C(=C1F)F)O[Si](C)(C)C)F)F)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl-](/img/structure/B12563709.png)
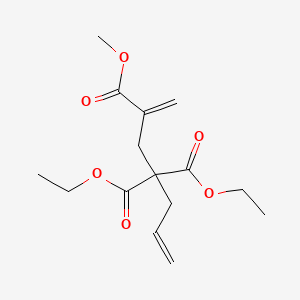
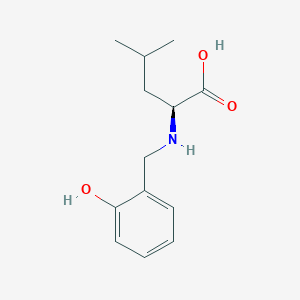
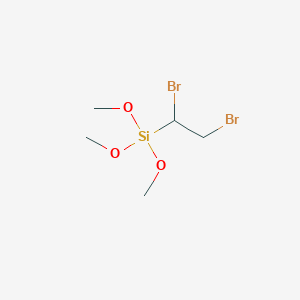
![2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl-](/img/structure/B12563724.png)
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane)](/img/structure/B12563730.png)
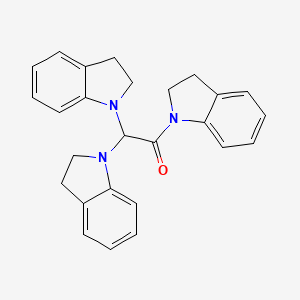
![Trimethoxy(3-{3-methoxy-4-[(oxiran-2-yl)methoxy]phenyl}propyl)silane](/img/structure/B12563759.png)
![2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride](/img/structure/B12563772.png)
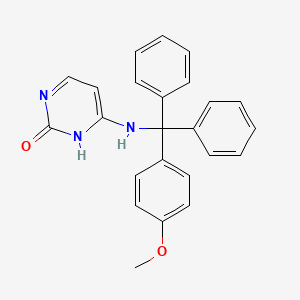
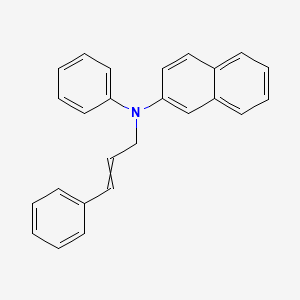
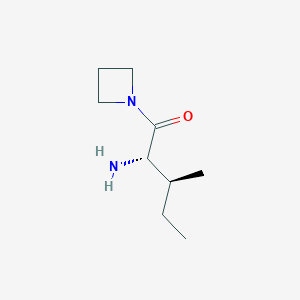
![10-({9-[(Dec-9-en-1-yl)sulfanyl]nonyl}sulfanyl)dec-1-ene](/img/structure/B12563785.png)

